2-Bromophenyltrimethylsilane

Overview

Description

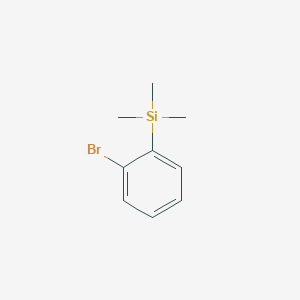

2-Bromophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13BrSi. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction can be represented as follows:

C6H4BrMgBr+(CH3)3SiCl→C6H4BrSi(CH3)3+MgBr2

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyltrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the reaction with trimethyl borate to form alkynearylboronic acid.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Oxidation and Reduction: Although less common, the phenyl ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. Typical conditions involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, whereas in a substitution reaction with trimethyl borate, the product would be an alkynearylboronic acid .

Scientific Research Applications

Key Chemical Properties

- Molecular Weight: 229.23 g/mol

- Boiling Point: 120 °C at 18 Torr

- CAS Number: 17878-37-4

Deprotonative Metalation

One of the significant applications of 2-bromophenyltrimethylsilane is in the field of deprotonative metalation. This process involves the generation of lithio derivatives that can be further functionalized. For instance, when treated with lithium diisopropylamide (LDA) or lithium trimethylsilyl amide (LiTMP), it can yield stable lithio derivatives suitable for subsequent reactions.

Case Study: Metalation with LiTMP

- Conditions: Reaction conducted at -75 °C using 10 equivalents of LiTMP.

- Yield: Approximately 40% yield of lithio derivatives.

- Outcome: The resulting derivatives can be trapped with electrophiles, leading to the formation of various functionalized products .

Electrophilic Substitution Reactions

The presence of bromine in this compound enhances its reactivity towards electrophilic substitution reactions. The bromine atom acts as a directing group, facilitating ortho and para substitution on the aromatic ring.

Example Reaction

- In a reaction involving electrophiles like boronic acids, this compound can be transformed into borylated products via Suzuki coupling reactions .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in medicinal chemistry.

Example: Synthesis of Porphyrin Derivatives

A study demonstrated the use of this compound in synthesizing diphenylborane-fused porphyrins, showcasing its utility in creating complex structures for potential applications in photodynamic therapy .

Environmental Considerations

While this compound has various applications, it is essential to consider its environmental impact. Research indicates that compounds containing bromocarbon substituents have low ozone depletion potentials (ODP < 0.02) and are generally considered safe for use in controlled environments .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Deprotonative Metalation | Generation of lithio derivatives for further functionalization | Yield ~40% with LiTMP at -75 °C |

| Electrophilic Substitution | Facilitation of ortho/para substitution on aromatic rings | Effective in Suzuki coupling reactions |

| Synthesis of Complex Molecules | Used as a building block for pharmaceuticals and agrochemicals | Successful synthesis of porphyrin derivatives |

| Environmental Impact | Low ozone depletion potential; safe for controlled use | ODP < 0.02 |

Mechanism of Action

The mechanism of action of 2-Bromophenyltrimethylsilane in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

2-Chlorophenyltrimethylsilane: Similar in structure but with a chlorine atom instead of bromine.

2-Iodophenyltrimethylsilane: Contains an iodine atom, which can be more reactive in certain substitution reactions.

Phenyltrimethylsilane: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness

2-Bromophenyltrimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis, particularly in coupling and substitution reactions.

Biological Activity

2-Bromophenyltrimethylsilane (C9H11BrSi) is an organosilicon compound characterized by a bromine atom attached to a phenyl group and three methyl groups bonded to silicon. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in substitution reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial in drug development, particularly in synthesizing biologically active compounds.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures used in pharmaceuticals.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Compounds synthesized from this compound have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions like arthritis.

- Cancer Therapeutics : The ability to modify its structure allows for the development of anticancer agents targeting specific pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silanes, including this compound. It was found effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing antimicrobial coatings or treatments.

Case Study 2: Anti-inflammatory Effects

In vitro assays were conducted using human macrophages treated with derivatives of this compound. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and reactivity of this compound derivatives. For instance, studies have shown that modifying the silicon atom's substituents can enhance biological activity while maintaining favorable pharmacokinetic properties.

Table 2: Synthesis Pathways and Yields

| Synthesis Method | Yield (%) | Biological Activity Assessed |

|---|---|---|

| Pd-Catalyzed Cross-Coupling | 85 | Anticancer |

| Nucleophilic Substitution with Amine | 78 | Antimicrobial |

| Direct Arylation with Aryl Boronates | 90 | Anti-inflammatory |

Q & A

Q. Basic: What are the common synthetic routes for 2-Bromophenyltrimethylsilane, and what factors influence yield optimization?

Answer:

The synthesis of this compound typically involves organosilicon coupling reactions or halogenation of phenyltrimethylsilane derivatives. Key methodologies include:

- Halogenation of Trimethylsilyl Arenes : Bromination of phenyltrimethylsilane using brominating agents (e.g., Br₂ with Lewis acids like FeBr₃ or AlCl₃) under controlled conditions. Reaction temperature (0–25°C) and stoichiometric ratios are critical to avoid over-bromination .

- Cross-Coupling Reactions : Kumada or Suzuki-Miyaura couplings using bromophenyl precursors and trimethylsilyl reagents. Catalysts such as Pd(PPh₃)₄ or NiCl₂(dppe) are employed, with THF or DME as solvents. Yields depend on catalyst loading (1–5 mol%) and reaction time (12–24 hrs) .

Yield Optimization Factors :

- Purge reaction systems with inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Use anhydrous solvents to avoid hydrolysis of the trimethylsilyl group.

- Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion .

Q. Advanced: How can researchers resolve contradictions in reported reaction outcomes when using this compound as a reagent?

Answer:

Contradictory results (e.g., variable yields or byproducts) often arise from differences in reaction conditions or mechanistic pathways. To address these:

- Controlled Replication : Systematically vary parameters (temperature, solvent polarity, catalyst) while keeping other variables constant. For example, higher temperatures (80°C) may favor side reactions in Pd-catalyzed couplings, leading to reduced yields .

- Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) or isotopic labeling to track intermediates via NMR. Computational studies (DFT) can model transition states to identify competing pathways .

- Data Triangulation : Cross-reference findings with analogous systems, such as reactions of (bromodifluoromethyl)trimethylsilane, where steric and electronic effects of substituents alter reactivity .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The trimethylsilyl group (-Si(CH₃)₃) exhibits a distinct singlet at δ 0.2–0.5 ppm in ¹H NMR. Aromatic protons adjacent to bromine show deshielding (δ 7.3–7.8 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in brominated products. For example, crystal structures of related compounds (e.g., (bromodifluoromethyl)trimethylsilane) reveal bond angles critical for reactivity predictions .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) at m/z 241 (C₉H₁₃BrSi) and fragment patterns help verify purity .

Q. Advanced: What are the mechanistic insights into the role of this compound in difluorocarbene transfer reactions?

Answer:

this compound can act as a masked difluorocarbene (CF₂) source under specific conditions:

- Thermal Activation : Heating (80–120°C) induces Si-C bond cleavage, releasing CF₂ for cyclopropanation or nucleophilic trapping. This parallels mechanisms observed in (bromodifluoromethyl)trimethylsilane reactions .

- Catalytic Pathways : Pd-mediated cross-couplings may proceed via oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with silyl reagents. Competing β-hydride elimination can be suppressed using bulky ligands (e.g., XPhos) .

- Quantum Chemical Analysis : DFT studies suggest that electron-withdrawing groups (e.g., Br) lower the activation energy for carbene transfer by stabilizing transition states .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in amber glass vials under inert atmosphere (Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Quench residual reagent with methanol or aqueous NH₄Cl to avoid exothermic decomposition .

Q. Advanced: What strategies mitigate competing side reactions in silylation reactions using this compound?

Answer:

- Additive Screening : Additives like HMPA or 18-crown-6 can stabilize reactive intermediates (e.g., silyl anions) and suppress protodesilylation .

- Solvent Engineering : Low-polarity solvents (e.g., hexane) minimize ionic byproducts, while coordinating solvents (e.g., DMF) enhance catalyst turnover in cross-couplings .

- Substrate Pre-Functionalization : Protect reactive sites (e.g., hydroxyl groups) with TMSCl before silylation to direct regioselectivity .

Q. Basic: What are the industrial applications of this compound in materials science?

Answer:

While avoiding commercial focuses, academic applications include:

Properties

IUPAC Name |

(2-bromophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSFTLNRCKHHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449294 | |

| Record name | 2-bromophenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-37-4 | |

| Record name | 2-bromophenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.